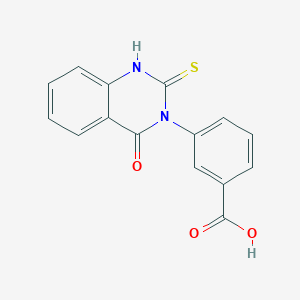

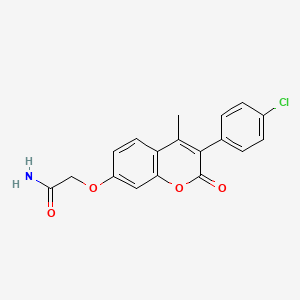

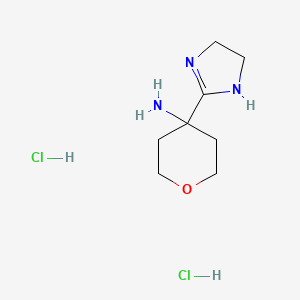

3-(4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid” is a compound that falls under the category of quinazolinone derivatives . Quinazolinones are heterocyclic compounds that have gained significant importance in medicinal chemistry due to their wide range of biological properties . They are known to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives involves reactions with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . It also reacts with heterocyclic amines like 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone .科学研究应用

抗菌活性

研究表明,可以由与3-(4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)苯甲酸结构相关的化合物合成的喹唑啉酮衍生物具有强大的抗菌特性。例如,新型6,8-二溴-4(3H)喹唑啉酮衍生物已显示出显著的抗菌和抗真菌活性。这些化合物已针对一系列革兰氏阳性菌和革兰氏阴性菌以及白色念珠菌和黄曲霉等真菌进行了测试,突出了它们在对抗微生物感染方面的潜力(Mohamed et al., 2010)。

抗结核药

喹唑啉酮衍生物也因其抗结核活性而受到探索。例如,磺胺酰胺萘醌的合成代表了为结核病开发新疗法所做的努力。这些化合物在低浓度下对结核分枝杆菌显示出有效性,表明了开发新型抗结核药的希望方向(Osman et al., 1983)。

抗病毒特性

进一步扩展了喹唑啉酮类化合物的潜在应用,研究合成了新型衍生物以评估其抗病毒活性。具体而言,一些喹唑啉酮衍生物已针对呼吸道和生物防御病毒(包括甲型流感和严重急性呼吸系统综合症冠状病毒 (SARS-CoV))显示出有希望的结果。这突出了这些化合物在开发新抗病毒药物中的潜力,为治疗对公共卫生构成重大风险的病毒感染提供了一条途径(Selvam et al., 2007)。

新型化合物的合成和表征

3-(4-氧代-2-硫代亚甲基-1H-喹唑啉-3-基)苯甲酸的结构柔性使得能够合成具有潜在生物活性的各种新型化合物。例如,已经合成、表征并评估了含有磺胺酰胺-4-噻唑烷酮的新型衍生物的抗菌特性。这些化合物通过其创新结构,为药学和药物开发的进一步探索奠定了基础(Patel et al., 2010)。

未来方向

Quinazolinone and its derivatives, including “3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have a wide range of biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities for potential therapeutic applications .

属性

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)16-15(21)17(13)10-5-3-4-9(8-10)14(19)20/h1-8H,(H,16,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPRGUYHFHEOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513778.png)

![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2513780.png)

![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)